molecular formula C14H11BrN2O4 B5184892 N-(2-bromo-4-nitrophenyl)-3-methoxybenzamide

N-(2-bromo-4-nitrophenyl)-3-methoxybenzamide

Cat. No. B5184892
M. Wt: 351.15 g/mol
InChI Key: UFDQDHHWJLUMMY-UHFFFAOYSA-N
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Description

N-(2-bromo-4-nitrophenyl)-3-methoxybenzamide, also known as BNPPB, is a chemical compound that has gained attention in scientific research due to its potential as a tool for studying ion channels. BNPPB is a member of the phenylamide family and has a molecular weight of 365.16 g/mol.

Mechanism of Action

N-(2-bromo-4-nitrophenyl)-3-methoxybenzamide blocks the TRPV1 channel by binding to a specific site on the channel. This binding prevents the channel from opening, which in turn prevents the influx of calcium ions into the cell. This inhibition of calcium influx leads to a decrease in pain sensation and inflammation.
Biochemical and Physiological Effects:
N-(2-bromo-4-nitrophenyl)-3-methoxybenzamide has been shown to have a number of biochemical and physiological effects. In addition to its selective blocking of the TRPV1 channel, N-(2-bromo-4-nitrophenyl)-3-methoxybenzamide has also been shown to inhibit the activity of other ion channels, including the TRPM8 channel, which is involved in cold sensation. N-(2-bromo-4-nitrophenyl)-3-methoxybenzamide has also been shown to have anti-inflammatory effects, which may be related to its ability to block TRPV1.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-bromo-4-nitrophenyl)-3-methoxybenzamide in lab experiments is its selectivity for the TRPV1 channel. This selectivity allows for the specific investigation of the role of this channel in physiological processes. However, one limitation of using N-(2-bromo-4-nitrophenyl)-3-methoxybenzamide is its relatively low yield in synthesis. This can make it difficult to obtain large quantities of the compound for use in experiments.

Future Directions

There are a number of future directions for the investigation of N-(2-bromo-4-nitrophenyl)-3-methoxybenzamide. One potential direction is the development of N-(2-bromo-4-nitrophenyl)-3-methoxybenzamide analogs with improved yield and selectivity for specific ion channels. Another potential direction is the investigation of the use of N-(2-bromo-4-nitrophenyl)-3-methoxybenzamide as a therapeutic agent for pain management and inflammation. Additionally, the investigation of the role of TRPV1 in other physiological processes, such as taste perception, may also be an area of future research.

Synthesis Methods

N-(2-bromo-4-nitrophenyl)-3-methoxybenzamide can be synthesized using a multi-step process that involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride. This intermediate is then reacted with 2-bromo-4-nitroaniline in the presence of a base to form the final product, N-(2-bromo-4-nitrophenyl)-3-methoxybenzamide. The yield of this synthesis method is typically around 50%.

Scientific Research Applications

N-(2-bromo-4-nitrophenyl)-3-methoxybenzamide has been used extensively in scientific research as a tool for studying ion channels, specifically the transient receptor potential (TRP) channels. TRP channels are involved in a variety of physiological processes, including pain sensation, temperature regulation, and taste perception. N-(2-bromo-4-nitrophenyl)-3-methoxybenzamide has been shown to selectively block the TRPV1 channel, which is involved in pain sensation and inflammation. This selective blocking of TRPV1 has led to the investigation of N-(2-bromo-4-nitrophenyl)-3-methoxybenzamide as a potential therapeutic agent for pain management.

properties

IUPAC Name

N-(2-bromo-4-nitrophenyl)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O4/c1-21-11-4-2-3-9(7-11)14(18)16-13-6-5-10(17(19)20)8-12(13)15/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDQDHHWJLUMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5230771

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